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Compound of Interest

Compound Name: 4-Chloro-3-isopropylbenzaldehyde

CAS No.: 1289158-75-3

Cat. No.: B3096760 Get Quote

Executive Summary & Chemical Profile
4-Chloro-3-isopropylbenzaldehyde represents a distinct chemical scaffold bridging natural

monoterpenes (e.g., Cuminaldehyde) and synthetic chlorinated aromatics. While its parent

compound, Cuminaldehyde (4-isopropylbenzaldehyde), exhibits well-documented antimicrobial

and anti-synuclein fibrillation activity, the introduction of a chlorine atom at the para-position

and the shift of the isopropyl group to the meta-position alters its electronic and steric profile

significantly.

This molecule is primarily utilized as a pharmacophore building block for Schiff bases,

thiosemicarbazones, and agrochemical intermediates. Its investigation requires a dual

approach: direct screening of the aldehyde and evaluation of its derivatization potential.

Physico-Chemical Identity
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Property Value / Description Note

IUPAC Name
4-chloro-3-(propan-2-

yl)benzaldehyde

CAS Number 1289158-75-3
distinct from Cuminaldehyde

(122-03-2)

Molecular Formula C₁₀H₁₁ClO

Molecular Weight 182.65 g/mol

Predicted LogP ~3.1 - 3.4
High lipophilicity due to Cl and

Isopropyl groups

Solubility DMSO, Ethanol, Chloroform Insoluble in water

Stability Oxidation-prone

Aldehyde group oxidizes to

carboxylic acid upon air

exposure

In Silico ADMET & Target Prediction (Protocol 1)
Before wet-lab experimentation, computational profiling is essential to prioritize biological

targets and assess toxicity risks.

Mechanistic Rationale
The combination of the electron-withdrawing chlorine and the lipophilic isopropyl group

suggests high membrane permeability but potential metabolic liability (oxidation). In silico tools

help predict if the molecule acts as a pan-assay interference compound (PAINS) or a specific

enzyme inhibitor.

Step-by-Step Workflow
Structure Preparation:

Generate the SMILES string: CC(C)C1=C(C=CC(=C1)C=O)Cl

Energy minimize the 3D conformer using a force field (e.g., MMFF94).
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Target Prediction:

Submit the structure to SwissTargetPrediction or SEA (Similarity Ensemble Approach).

Focus Areas: Look for hits on Tyrosinase, Acetylcholinesterase (AChE), and TRP channels

(common targets for terpene aldehydes).

Toxicity Profiling:

Use ProTox-II to estimate LD50 and organ toxicity.

Critical Check: Assess for skin sensitization alerts (aldehydes are frequent sensitizers).

Experimental Bioactivity Screening
This section details the self-validating protocols for establishing the baseline activity of the

compound.

Workflow Visualization
The following diagram outlines the critical path from compound acquisition to lead identification.
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Caption: Operational workflow for the bioactivity assessment of 4-Chloro-3-
isopropylbenzaldehyde, including optional derivatization pathways.
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Protocol 2: Antimicrobial Susceptibility (MIC
Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard pathogens

(S. aureus, E. coli, C. albicans).

Methodology (Self-Validating):

Stock Preparation: Dissolve 4-Chloro-3-isopropylbenzaldehyde in 100% DMSO to a

concentration of 10 mg/mL.

Validation: Ensure the solution is clear. If turbid, sonicate.

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL) and dilute 1:100 in Mueller-Hinton Broth.

Plate Setup:

Use a 96-well flat-bottom plate.

Add 100 µL of broth to all wells.

Perform serial 2-fold dilutions of the compound (Range: 512 µg/mL to 1 µg/mL).

Control 1 (Negative): DMSO vehicle control (max 1% final concentration).

Control 2 (Positive): Ciprofloxacin or Fluconazole.

Incubation: 37°C for 24 hours.

Readout: Add 20 µL of Resazurin dye (0.015%). Incubate for 1-2 hours.

Result: Blue = No Growth (Inhibition); Pink = Growth.

Interpretation: The MIC is the lowest concentration remaining blue.

Protocol 3: Cytotoxicity Screening (MTT Assay)
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Objective: Assess general toxicity to mammalian cells (e.g., HEK293 or NIH/3T3) to calculate

the Selectivity Index (SI).

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment.

Treatment: Treat with graded concentrations (1–100 µM) of the aldehyde for 48h.

Assay:

Add MTT reagent (0.5 mg/mL). Incubate 4h.

Solubilize formazan crystals with DMSO.

Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Causality: If IC50 < 10 µM, the compound is cytotoxic. If IC50 > 50 µM and MIC < 10

µg/mL, the compound has high therapeutic potential (High SI).

Synthetic Derivatization Strategy
The aldehyde group is a reactive "handle." The most high-value application of this molecule is

often as a precursor for Schiff Bases or Thiosemicarbazones, which frequently exhibit superior

metal-chelating and biological properties compared to the free aldehyde.

Reaction Pathway
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Caption: Mechanism for converting the aldehyde into stable, bioactive Schiff base ligands.

Synthesis Protocol:

Mix: Equimolar amounts of 4-Chloro-3-isopropylbenzaldehyde and a substituted amine

(e.g., 4-aminophenol or thiosemicarbazide) in absolute ethanol.

Catalyze: Add 2-3 drops of glacial acetic acid.

Reflux: Heat at 70-80°C for 3-6 hours. Monitor by TLC (disappearance of the aldehyde spot).

Isolate: Cool to precipitate the Schiff base. Filter and recrystallize from ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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